molecular formula C6H8O3 B12447658 Ethyl 4-oxobut-2-enoate

Ethyl 4-oxobut-2-enoate

Cat. No.: B12447658
M. Wt: 128.13 g/mol
InChI Key: SDGAEBKMHIPSAC-UHFFFAOYSA-N
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Description

Ethyl 4-oxobut-2-enoate, also known as ethyl fumaraldehydate, is an organic compound with the molecular formula C6H8O3. It is a colorless to light yellow clear liquid that is slightly soluble in water. This compound is used as an intermediate in the synthesis of various pharmaceutically active molecules and has applications in asymmetric catalytic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxobut-2-enoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with acetic anhydride in the presence of a base such as sodium acetate. The reaction is typically carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often stored under inert gas and at low temperatures to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4-oxobut-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-oxobut-2-enoate involves its interaction with various molecular targets. For instance, it can inhibit enzymes by forming adducts with coenzyme A (CoA), thereby disrupting metabolic pathways. This mechanism is particularly relevant in the context of antibacterial activity, where it inhibits the bacterial menaquinone biosynthesis pathway .

Comparison with Similar Compounds

Ethyl 4-oxobut-2-enoate can be compared with similar compounds such as:

This compound is unique due to its specific structure and reactivity, making it a valuable intermediate in various chemical and biological processes.

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

ethyl 4-oxobut-2-enoate

InChI

InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3

InChI Key

SDGAEBKMHIPSAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC=O

Origin of Product

United States

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